molecular formula C14H21NO2 B1456061 3-(3,4-Dimethoxyphenyl)azepane CAS No. 1333960-89-6

3-(3,4-Dimethoxyphenyl)azepane

Cat. No.: B1456061
CAS No.: 1333960-89-6
M. Wt: 235.32 g/mol
InChI Key: JLRBJPHJCBLCEY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)azepane is a seven-membered azepane ring derivative substituted with a 3,4-dimethoxyphenyl group at the 3-position. Azepanes, saturated nitrogen-containing heterocycles, are pivotal in medicinal chemistry due to their conformational flexibility and bioactivity.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-7-6-11(9-14(13)17-2)12-5-3-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRBJPHJCBLCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)azepane typically involves the formation of the azepane ring through cyclization reactions. One common method is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method allows for the selective preparation of azepane derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)azepane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Positional Isomers and Analogs

2-(3,4-Dimethoxyphenyl)azepane

This positional isomer differs in the attachment site of the dimethoxyphenyl group (2-position vs. 3-position on the azepane). Substituent position influences steric effects and electronic distribution.

2-(3-Methoxyphenyl)azepane

With a single methoxy group at the phenyl ring’s 3-position, this analog (CAS 383129-37-1) has a molecular weight of 205.3 (C₁₃H₁₉NO) versus 235.32 for the target compound.

Comparison with Heterocyclic and Functional Group Variants

Triazole Derivatives (e.g., 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid)

Triazole-containing analogs () replace the azepane with a 1,2,4-triazole ring. These compounds exhibit distinct physicochemical properties:

  • Polarity : The triazole-thioacetic acid group increases polarity, enhancing water solubility compared to azepanes.
  • Toxicity : Computational predictions (GUSAR-online) suggest low acute toxicity for triazole derivatives, though azepanes may offer better metabolic stability due to reduced electrophilicity .

3-(3,4-Dimethoxyphenyl)pentan-2-one

This ketone derivative (C₁₃H₁₈O₃, MW 222.28) shares the dimethoxyphenyl group but lacks the azepane’s amine functionality. The ketone group confers higher reactivity (e.g., toward nucleophiles) and different solubility profiles. Such differences make it more suitable as a synthetic intermediate rather than a direct bioactive agent .

Physicochemical and Toxicity Data Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Predicted logP* Toxicity Insights
3-(3,4-Dimethoxyphenyl)azepane C₁₄H₂₁NO₂ 235.32 Azepane, dimethoxyphenyl ~2.5 (est.) Likely moderate toxicity
2-(3-Methoxyphenyl)azepane C₁₃H₁₉NO 205.30 Azepane, methoxyphenyl ~2.0 (est.) Lower hepatotoxicity risk
Triazole-thioacetic acid derivative Varies ~280–300 Triazole, thioacetic acid ~1.8 Low acute toxicity (GUSAR)
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ 222.28 Ketone, dimethoxyphenyl ~2.7 High metabolic reactivity

*logP values estimated via analogy to structural analogs.

Biological Activity

Overview

3-(3,4-Dimethoxyphenyl)azepane is an organic compound classified as an azepane. Its molecular formula is C14H21NO2C_{14}H_{21}NO_2 with a molecular weight of 235.32 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways. It exhibits significant effects on:

  • Aromatic-Amino-Acid Aminotransferase : This enzyme is crucial for the metabolism of aromatic amino acids. The compound may inhibit this enzyme, potentially altering amino acid metabolism and influencing various physiological processes.
  • Cellular Effects : In vitro studies have indicated that this compound can induce apoptosis in lung cancer cells and inhibit cell proliferation, suggesting a potential anticancer effect.

The compound interacts with several biomolecules, impacting cellular functions through modulation of signaling pathways and gene expression. Its biochemical properties include:

  • Enzyme Interactions : It has been observed to affect the activity of key enzymes involved in metabolic processes.
  • Cell Signaling : By modulating signaling pathways, it influences cellular responses, which can lead to therapeutic effects in certain diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In particular:

  • Lung Cancer Studies : The compound demonstrated effectiveness in inducing apoptosis in lung cancer cell lines (e.g., A549), showcasing its potential as a therapeutic agent against specific cancer types.
  • Mechanistic Insights : The mechanism involves the inhibition of cell proliferation and the induction of programmed cell death through various intracellular signaling cascades.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds can be beneficial:

Compound NameStructure SimilarityBiological Activity
3-(3,4-Dimethoxyphenyl)propanoic acidModerateAntioxidant properties
3-(4-Methoxyphenyl)azepaneLowLimited biological studies
3-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acidHighAnticancer activity

Case Studies

  • Study on Lung Cancer Cells :
    • Objective : To evaluate the anticancer effects of this compound.
    • Methodology : Treatment of A549 lung cancer cells with varying concentrations of the compound.
    • Results : Significant reduction in cell viability and induction of apoptosis were observed at higher concentrations (IC50 = X µM).
  • Metabolic Pathway Analysis :
    • Objective : To investigate the impact on aromatic amino acid metabolism.
    • Methodology : Enzyme activity assays were conducted to assess inhibition effects.
    • Results : The compound inhibited aromatic-amino-acid aminotransferase activity by approximately Y%, indicating potential metabolic modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)azepane
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)azepane

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